BenchChemオンラインストアへようこそ!

Sikokianin C

Cystathionine β-synthase inhibition Colon cancer Enzyme kinetics

Sikokianin C is the definitive tool compound for CBS-dependent colon cancer research—not a generic biflavonoid. Unlike Sikokianin A/B, which lack CBS binding, Sikokianin C competitively inhibits CBS (IC50 1.6 μM in HT29 cells) via five key substrate-channel residues, validated in vivo. Its antimalarial potency (IC50 0.56 μg/mL vs. chloroquine-resistant P. falciparum) makes it a dual-purpose reference. Substitution with other C-3/C-3″ congeners risks uncontrolled variability. Source authenticated, SAR-characterized Sikokianin C to ensure reproducible pharmacology.

Molecular Formula C31H24O10
Molecular Weight 556.523
CAS No. 159813-69-1
Cat. No. B562488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSikokianin C
CAS159813-69-1
Molecular FormulaC31H24O10
Molecular Weight556.523
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O
InChIInChI=1S/C31H24O10/c1-39-19-8-4-15(5-9-19)31-27(29(38)25-21(36)11-18(34)13-23(25)41-31)26-28(37)24-20(35)10-17(33)12-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3/t26-,27+,30+,31-/m1/s1
InChIKeyQOPUSVUZHPIYER-VGGPVXIDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Sikokianin C (CAS 159813-69-1): A C-3/C-3″-Biflavanone Natural Product with Defined CBS Inhibition and Antimalarial Activity Profiles


Sikokianin C (CAS 159813-69-1) is a naturally occurring C-3/C-3″-biflavanone isolated from the roots of Wikstroemia sikokiana and Wikstroemia indica [1][2]. It belongs to the biflavonoid class of polyphenolic natural products, characterized by two flavanone units linked via a C-3/C-3″ bond [1]. Sikokianin C is reported as a selective, competitive inhibitor of cystathionine β-synthase (CBS) [3] and exhibits in vitro antimalarial activity against chloroquine-resistant Plasmodium falciparum [4].

Sikokianin C Procurement Rationale: Why Structural Analogs Within the C-3/C-3″-Biflavanone Series Cannot Be Interchanged


The C-3/C-3″-biflavanone class exhibits pronounced structure-activity relationship (SAR) divergence that precludes generic substitution. Sikokianin C, Sikokianin D, Neochamaejasmin B, and Isochamaejasmenin B all share the core C-3/C-3″ linkage but differ in ring substitution patterns, resulting in markedly different CBS binding affinities [1]. Molecular docking studies reveal that Sikokianin C and Sikokianin D form stable complexes with CBS, while Sikokianin A and Sikokianin B are not well adapted for CBS binding [1]. Similarly, antimalarial potency differs even between closely paired congeners Sikokianin B and C [2]. Substitution without empirical verification of the specific activity profile required for a given experimental system risks introducing uncontrolled variability.

Sikokianin C Comparative Evidence Guide: Quantified Performance Against Closest Analogs in CBS Inhibition, Antimalarial Activity, and Molecular Docking


CBS Enzyme Inhibition: Sikokianin C Demonstrates Low Micromolar Potency with Competitive Binding Kinetics

Sikokianin C is a selective, competitive inhibitor of cystathionine β-synthase (CBS), an enzyme overexpressed in human colon cancers [1]. In an in vitro cell proliferation assay using HT29 human colon cancer cells, Sikokianin C exhibited an IC50 of 1.6 μM, and target engagement was confirmed via CBS knockdown experiments [1]. For comparative context, a screen of marine natural products for CBS inhibition identified hits with IC50 values ranging from 83 μM to 187 μM [2], while other natural product CBS inhibitors such as myricetin and agathisflavone have reported IC50 values of 18,800 μM and 17,100 μM, respectively .

Cystathionine β-synthase inhibition Colon cancer Enzyme kinetics

Antimalarial Activity: Sikokianin C Demonstrates Comparable Potency to Sikokianin B Against Chloroquine-Resistant P. falciparum

In an in vitro antimalarial screen against the chloroquine-resistant K1 strain of Plasmodium falciparum, Sikokianin C exhibited an IC50 of 0.56 μg/mL [1]. Its closely related congener, Sikokianin B, was isolated from the same extract and tested under identical conditions, yielding an IC50 of 0.54 μg/mL [1]. The two compounds demonstrate comparable antimalarial potency.

Antimalarial Plasmodium falciparum Chloroquine resistance

Molecular Docking to CBS: Sikokianin C and Sikokianin D Form Equally Stable Complexes, While Sikokianin A and B Do Not Bind Well

A molecular docking study compared the CBS binding capacity of four sikokianins (Sik-A, Sik-B, Sik-C, Sik-D) and 12 structurally related C-3/C-3″-biflavanones [1]. The study predicted that Sikokianin C and Sikokianin D form equally stable complexes with CBS, whereas Sikokianin A and Sikokianin B are not well adapted for CBS binding [1]. Additionally, two other compounds—neochamaejasmin B (NCB) and isochamaejasmenin B (ICB)—were also identified as potential CBS binders [1].

Molecular docking Cystathionine β-synthase Structure-activity relationship

Cytotoxicity Profile: Sikokianin C Exhibits Colon Cancer Selectivity, Contrasting with Sikokianin D's Broader Cytotoxicity

Sikokianin C demonstrates potent and selective inhibition of CBS, which is overexpressed in colon cancer [1]. In HT29 colon cancer cells, Sikokianin C suppressed proliferation with an IC50 of 1.6 μM, and its antitumor efficacy was validated in a mouse xenograft model where it dramatically reduced tumor volume and weight [1]. In contrast, Sikokianin D showed broad cytotoxicity against Bel-7402 (hepatocellular carcinoma) and A549 (lung adenocarcinoma) cell lines with IC50 values of 1.29 ± 0.21 μM and 0.75 ± 0.25 μM, respectively, in a study that evaluated multiple biflavones [2].

Cytotoxicity Cancer cell lines Selectivity

In Vivo Antitumor Efficacy: Sikokianin C Reduces Tumor Growth in Colon Cancer Xenograft Model

In a mouse xenograft model of human colon cancer (HT29 cells), treatment with Sikokianin C dramatically reduced both tumor volume and tumor weight compared to vehicle-treated controls [1]. This in vivo efficacy distinguishes Sikokianin C from many other natural product CBS inhibitors that lack demonstrated in vivo antitumor activity. For example, while other C-3/C-3″-biflavanones such as neochamaejasmin B and isochamaejasmenin B are predicted to bind CBS in silico, their in vivo antitumor efficacy has not been reported [2].

In vivo efficacy Colon cancer xenograft Tumor volume reduction

Sikokianin C High-Value Research Applications: Targeted Colon Cancer Studies, CBS Enzyme Characterization, and Antimalarial Screening


CBS-Targeted Colon Cancer Research

Sikokianin C is optimally deployed as a tool compound for investigating CBS-dependent mechanisms in colon cancer. With an IC50 of 1.6 μM in HT29 cells and validated in vivo efficacy, it serves as a selective, competitive CBS inhibitor for probing the transsulfuration pathway and H2S signaling in colorectal tumor models [1]. Its defined binding mode, involving five key residues in the CBS substrate channel, enables structure-based drug design efforts [1].

Antimalarial Drug Discovery and Resistance Studies

Sikokianin C is a suitable candidate for inclusion in antimalarial screening panels, particularly against chloroquine-resistant P. falciparum strains. Its IC50 of 0.56 μg/mL provides a benchmark for evaluating novel synthetic or natural product-derived antimalarials [2]. It can also serve as a reference standard for bioassay-guided fractionation of Wikstroemia species extracts [2].

Natural Product Derivatization and SAR Exploration

The C-3/C-3″-biflavanone scaffold of Sikokianin C represents a privileged structure for medicinal chemistry optimization. Comparative docking studies with Sikokianin A, B, D, and related chamaejasmenins have established a preliminary SAR framework, identifying the methoxy/hydroxy substitution pattern as critical for CBS binding [3]. Sikokianin C can serve as a starting point for semi-synthetic modifications aimed at improving potency, selectivity, or pharmacokinetic properties.

Comparative Pharmacognosy and Chemotaxonomy

Sikokianin C is a chemotaxonomic marker for the genus Wikstroemia (Thymelaeaceae). Its isolation alongside Sikokianin B and other biflavonoids from W. indica and W. sikokiana roots enables comparative phytochemical studies and quality control of herbal preparations [4]. Researchers investigating the chemical diversity of Thymelaeaceous plants can use Sikokianin C as an authenticated reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sikokianin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.